molecular formula C25H30N4O3S B10865552 Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate

Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10865552
M. Wt: 466.6 g/mol
InChI Key: GEDJRPXHZGWYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an adamantyl group, a triazole ring, and a benzoate ester, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, often using adamantyl halides.

    Attachment of the Allyl Group: The allyl group is added through a palladium-catalyzed allylation reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetylation and Esterification: The final steps involve acetylation of the intermediate product followed by esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of corresponding alcohols or amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, replacing the ester group with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s triazole ring is of interest due to its potential antifungal and antibacterial properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens.

Medicine

In medicinal chemistry, Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate is investigated for its potential as a drug candidate. Its structural components suggest it could interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[(2-{[5-(1-naphthylmethyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[(2-{[5-(4-chlorobenzyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate

Uniqueness

The uniqueness of this compound lies in its adamantyl group, which imparts exceptional stability and lipophilicity. This makes it more effective in interacting with lipid membranes and biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 4-[[2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H30N4O3S/c1-3-8-29-23(25-12-16-9-17(13-25)11-18(10-16)14-25)27-28-24(29)33-15-21(30)26-20-6-4-19(5-7-20)22(31)32-2/h3-7,16-18H,1,8-15H2,2H3,(H,26,30)

InChI Key

GEDJRPXHZGWYMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.